(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE

Silyl ether stability Protecting group orthogonality Acid-mediated deprotection

(2R)-Methyl 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropionate (CAS 105859-44-7) is the O-tert-butyldimethylsilyl (TBDMS)-protected derivative of (R)-Roche ester — methyl (R)-3-hydroxy-2-methylpropionate. It belongs to the class of chiral C5-synthons bearing a single stereogenic center (C-2, R-configuration) and a protected primary hydroxyl group.

Molecular Formula C11H24O3Si
Molecular Weight 232.39 g/mol
CAS No. 105859-44-7
Cat. No. B015488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE
CAS105859-44-7
Synonyms(R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methyl-propanoic Acid Methyl Ester; 
Molecular FormulaC11H24O3Si
Molecular Weight232.39 g/mol
Structural Identifiers
SMILESCC(CO[Si](C)(C)C(C)(C)C)C(=O)OC
InChIInChI=1S/C11H24O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h9H,8H2,1-7H3/t9-/m1/s1
InChIKeyGDTYFCRFIVSEIF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Methyl 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropionate (CAS 105859-44-7): Chiral Building Block Procurement Guide


(2R)-Methyl 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropionate (CAS 105859-44-7) is the O-tert-butyldimethylsilyl (TBDMS)-protected derivative of (R)-Roche ester — methyl (R)-3-hydroxy-2-methylpropionate . It belongs to the class of chiral C5-synthons bearing a single stereogenic center (C-2, R-configuration) and a protected primary hydroxyl group. The compound serves as a key bifunctional intermediate for polypropionate-derived natural products, vitamins, and macrolide antibiotics, offering both orthogonal hydroxyl protection and a defined α-methyl stereocenter for asymmetric synthesis [1]. It is soluble in dichloromethane, diethyl ether, ethyl acetate, and hexane, with molecular formula C₁₁H₂₄O₃Si and molecular weight 232.39 g/mol .

Why Generic Substitution of (2R)-Methyl 3-[(TBDMS)oxy]-2-methylpropionate Risks Synthetic Failure


This compound cannot be freely interchanged with in-class analogs because three orthogonal properties — absolute stereochemistry (R vs. S), protecting group stability profile, and compatibility with downstream reaction sequences — are interdependent and each change independently disrupts synthetic outcomes. The (S)-enantiomer (CAS 93454-85-4) produces the opposite absolute configuration at the α-methyl center, yielding diastereomeric intermediates that lead to incorrect natural product stereochemistry . Replacing TBDMS with TMS introduces a >20,000-fold decrease in acid stability, causing premature deprotection under mildly acidic conditions [1]. Substituting with the free alcohol (CAS 72657-23-9) eliminates orthogonal protection entirely, requiring reintroduction of a protecting group and adding steps while risking chemoselectivity conflicts . Even seemingly minor changes such as benzyl or allyl protection alter the biocatalytic reaction rate substantially, as demonstrated by the Faber group [2]. These differences are quantified below.

Quantitative Differentiation Evidence for (2R)-Methyl 3-[(TBDMS)oxy]-2-methylpropionate (CAS 105859-44-7) vs. Analogs


Acid Stability: TBDMS-Protected Roche Ester vs. TMS-Protected Analog — 20,000-Fold Differential

The TBDMS protecting group on this compound provides an acid stability advantage of approximately 20,000-fold over the corresponding TMS ether. Under acidic hydrolysis conditions, the relative resistance of TBDMS ethers is indexed at 20,000 compared to TMS at 1, with TBDPS at 5,000,000 and TES at 64 [1]. In practical terms, 80% aqueous acetic acid hydrolyzes TBDMS ethers but fails to cleave TBDPS ethers, indicating that TBDMS occupies a strategically intermediate stability window — sufficient to survive multi-step synthesis yet cleavable under mild fluoride conditions (e.g., TBAF/THF) [2]. The TMS analog, by contrast, is hydrolytically labile even to trace moisture, rendering it unsuitable for any sequence requiring aqueous workup or mildly acidic conditions.

Silyl ether stability Protecting group orthogonality Acid-mediated deprotection

Base Stability: TBDMS vs. TBDPS Parity Eliminates Need for Ultrabulky Protection

Under basic conditions, TBDMS and TBDPS ethers exhibit equivalent relative stability (both indexed at ~20,000 relative to TMS at 1), whereas TIPS ethers are 5× more stable (100,000) [1]. The TBDMS group thus matches the base resistance of the more hindered and costlier TBDPS group while avoiding the significant molecular weight penalty (TBDPS adds 239.4 Da vs. 115.2 Da for TBDMS on oxygen). This equivalence means that for synthetic sequences dominated by basic conditions (e.g., aldol reactions, Grignard additions, enolate alkylations), the TBDMS-protected Roche ester provides identical protective performance to TBDPS without the purification difficulties associated with the heavier, often crystalline TBDPS derivatives that can complicate chromatography [2].

Base stability Silyl protecting group selection Process chemistry

Biocatalytic Enantioselectivity: TBDMS-Protected Substrate Achieves >99% ee with >99% Conversion

In the asymmetric bioreduction of methyl 2-hydroxymethylacrylate derivatives catalyzed by enoate reductases from the 'old yellow enzyme' family, the O-TBDMS derivative furnished (R)-configured methyl 3-hydroxy-2-methylpropionate (Roche ester) with >99% enantiomeric excess and >99% conversion. The O-allyl and O-benzyl derivatives achieved comparable enantioselectivity (>99% ee), but the O-protective group choice had a major impact on reaction rate [1]. Substrate engineering via TBDMS protection enabled direct biocatalytic access to the protected Roche ester, bypassing the need for post-reduction protection steps and avoiding the chemoselectivity challenges of reducing the free hydroxymethylacrylate substrate [2]. This one-step biocatalytic route to the protected building block contrasts with multi-step chemical asymmetric hydrogenation approaches (e.g., Rh-catalyzed, which yields up to 96.7% ee for the unprotected Roche ester) [3].

Biocatalysis Enoate reductase Enantiomeric excess Green chemistry

Enantiomer-Defined Procurement: (2R) vs. (2S) Determines Absolute Configuration of Eight Natural Product Classes

The (2R)-enantiomer (CAS 105859-44-7) and the (2S)-enantiomer (CAS 93454-85-4) are distinct chemical entities with opposite absolute configuration at C-2 . In practice, the (2R)-TBDMS Roche ester serves as the starting material for the total synthesis of disciformycin B (a potent anti-MRSA/VRSA antibiotic) [1], while the (S)-configured aldehyde derived from the (S)-TBDMS Roche ester (CAS 93454-85-4) is used for discodermolide subunit synthesis [2]. Selection of the incorrect enantiomer would invert every stereocenter derived from the α-methyl position, producing the enantiomer of the target natural product. The (R)-Roche ester scaffold is embedded in syntheses of at least eight distinct natural product classes: macrolide antibiotics (disciformycins, carbomycins), polyketide cytotoxins (callyspongiolide, WF-1360F), β-lactone esterase inhibitors (ebelactones A/B), and others including carolacton, plakortone Q, and pironetin [3].

Chiral pool synthesis Polypropionate stereochemistry Absolute configuration

Orthogonal Protection Advantage: TBDMS vs. Free Alcohol Avoids Additional Protection/Deprotection Sequence

The free alcohol form, methyl (R)-3-hydroxy-2-methylpropionate (CAS 72657-23-9), requires protection of the primary hydroxyl before use in polypropionate chain elongation — typically adding 2 steps (protection then deprotection) to the synthetic sequence . In the classical Roche ester approach to stereotriad synthesis, approximately six to seven steps are required to convert the Roche ester into a functionalized stereotriad, with most steps involving protecting group manipulations or oxidation state adjustments [1]. By sourcing the pre-protected TBDMS derivative directly, one of these protecting group manipulation steps is eliminated at procurement, saving not only synthetic effort but also avoiding the chemoselectivity challenge of discriminating between the primary hydroxyl and other nucleophilic sites in polyfunctional intermediates . The TBDMS group also enables orthogonal deprotection strategies: it can be selectively removed with fluoride (TBAF) while esters, acetals, and carbamates remain intact, or selectively retained while benzyl ethers are hydrogenolyzed [2].

Protecting group strategy Step economy Orthogonal protection

Validated Synthetic Provenance: Demonstrated Performance in Completed Total Syntheses vs. Unvalidated Analogs

The (2R)-TBDMS Roche ester has direct, published literature precedence as a building block in the successful total synthesis of at least four structurally validated natural products: disciformycin B (Waser & Altmann, 2020 — potent anti-MRSA/VRSA antibiotic) [1], callyspongiolide (Zhou, Gao, Xu & Ye, 2016, JACS — cytotoxic marine macrolide, IC₅₀ 60–70 nM against lymphoma cell lines) [2], WF-1360F (Neuhaus et al., 2013, Angew. Chem. — tubulin polymerization inhibitor) [3], and (−)-ebelactones A/B (Paterson & Hulme, first synthesis) . In contrast, the TBDPS-protected analog of Roche ester has no comparable body of published total synthesis applications, and the TMS analog is virtually absent from the total synthesis literature due to its hydrolytic lability. The benzyl-protected Roche ester has some literature precedent but requires hydrogenolysis for deprotection, which is incompatible with alkene-, alkyne-, or nitro-containing intermediates. This body of literature precedent reduces the risk of unanticipated reactivity or incompatibility when the (2R)-TBDMS Roche ester is deployed in new synthetic routes.

Total synthesis validation Building block reliability Literature precedence

Optimal Application Scenarios for (2R)-Methyl 3-[(TBDMS)oxy]-2-methylpropionate (CAS 105859-44-7) Based on Quantitative Differentiation Evidence


Multi-Step Polypropionate Natural Product Total Synthesis Requiring Acid-Stable Orthogonal Hydroxyl Protection

In synthetic routes involving acidic conditions (e.g., acetal formation, acid-mediated cyclizations, or silica gel chromatography), the TBDMS group provides 20,000-fold greater acid stability than TMS ethers, preventing premature deprotection that would derail the synthetic sequence [1]. The (2R)-TBDMS Roche ester has been successfully deployed in the total synthesis of disciformycin B (anti-MRSA/VRSA antibiotic) and callyspongiolide (cytotoxic macrolide, IC₅₀ 60–70 nM) [2]. It is the preferred building block when the synthetic route includes acidic steps incompatible with TMS protection, yet requires eventual hydroxyl liberation under mild fluoride conditions incompatible with TBDPS (which requires harsher or more prolonged fluoride treatment) [3].

Biocatalytic Cascade Synthesis of Enantiopure (R)-Configured Intermediates at >99% ee

When integrating enoate reductase-mediated asymmetric reduction into a synthetic route, the TBDMS-protected methyl 2-hydroxymethylacrylate substrate delivers the (R)-Roche ester derivative with >99% ee and >99% conversion in a single biocatalytic step [4]. This outperforms chemical asymmetric hydrogenation (up to 96.7% ee for the free acid) and eliminates the need for a separate hydroxyl protection step post-reduction, as the TBDMS group is carried through from substrate to product [5]. This scenario is particularly relevant for pharmaceutical intermediate manufacture where enantiomeric purity specifications exceed 98% ee and where the protected product can directly enter the next synthetic transformation.

Process-Scale Procurement Where Eliminating a Protection Step Improves Throughput and Reduces Waste

In kilo-lab and pilot-plant campaigns targeting polypropionate natural products or their analogs, sourcing the pre-protected (2R)-TBDMS Roche ester eliminates a silylation step (typically TBDMSCl/imidazole/DMF) that generates stoichiometric imidazolium hydrochloride waste and requires aqueous extractive workup [6]. This step elimination reduces process mass intensity and shortens campaign duration. The compound's solubility profile (dichloromethane, ether, ethyl acetate, hexane) facilitates straightforward integration into existing process solvent systems, and its defined single stereocenter simplifies in-process chiral purity monitoring compared to intermediates bearing multiple stereocenters.

Structure-Activity Relationship (SAR) Exploration of Macrolide and Polyketide Scaffolds

For medicinal chemistry programs exploring disciformycin, callyspongiolide, WF-1360F, or ebelactone chemotypes, the (2R)-TBDMS Roche ester provides a validated entry point with published synthetic precedent [7]. The TBDMS group survives the diverse reaction conditions employed in macrolide construction (Yamaguchi esterification, ring-closing metathesis, Julia-Kocienski olefination, Sonogashira coupling), as demonstrated across multiple published total syntheses [8]. This broad functional group tolerance contrasts with the benzyl-protected analog, which is incompatible with hydrogenation-sensitive functionality (alkenes, alkynes, nitro groups) commonly present in these scaffolds. The availability of the (S)-enantiomer (CAS 93454-85-4) as a separate commercial entity also enables stereochemical SAR studies through parallel synthesis from both enantiomers .

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